molecular formula C17H20N2O4S B5569251 Ethyl 2-[[2-(2-ethylphenoxy)acetyl]amino]-4-methyl-1,3-thiazole-5-carboxylate

Ethyl 2-[[2-(2-ethylphenoxy)acetyl]amino]-4-methyl-1,3-thiazole-5-carboxylate

Cat. No.: B5569251
M. Wt: 348.4 g/mol
InChI Key: OEZMHCBAYBZSFK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 2-[[2-(2-ethylphenoxy)acetyl]amino]-4-methyl-1,3-thiazole-5-carboxylate is a complex organic compound that belongs to the thiazole family. Thiazoles are known for their diverse biological activities and are often used in medicinal chemistry for their potential therapeutic properties . This compound, with its unique structure, has garnered interest in various fields of scientific research.

Preparation Methods

The synthesis of Ethyl 2-[[2-(2-ethylphenoxy)acetyl]amino]-4-methyl-1,3-thiazole-5-carboxylate typically involves multiple steps. One common synthetic route includes the reaction of ethyl 2-aminothiazole-5-carboxylate with 2-(2-ethylphenoxy)acetyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The product is then purified using standard techniques such as recrystallization or column chromatography .

Chemical Reactions Analysis

Ethyl 2-[[2-(2-ethylphenoxy)acetyl]amino]-4-methyl-1,3-thiazole-5-carboxylate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the formation of amines or alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the thiazole ring, especially at the carbon atoms adjacent to the nitrogen and sulfur atoms.

Scientific Research Applications

Ethyl 2-[[2-(2-ethylphenoxy)acetyl]amino]-4-methyl-1,3-thiazole-5-carboxylate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Ethyl 2-[[2-(2-ethylphenoxy)acetyl]amino]-4-methyl-1,3-thiazole-5-carboxylate involves its interaction with specific molecular targets in biological systems. The thiazole ring is known to interact with enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells. The exact pathways and molecular targets are still under investigation, but the compound’s structure suggests it may act on multiple targets simultaneously .

Comparison with Similar Compounds

Ethyl 2-[[2-(2-ethylphenoxy)acetyl]amino]-4-methyl-1,3-thiazole-5-carboxylate can be compared with other thiazole derivatives, such as:

    Sulfathiazole: An antimicrobial drug with a simpler structure.

    Ritonavir: An antiretroviral drug with a more complex structure.

    Abafungin: An antifungal drug with a different substitution pattern on the thiazole ring.

Compared to these compounds, this compound is unique due to its specific ethylphenoxy and acetylamino substitutions, which may confer distinct biological activities and chemical reactivity .

Properties

IUPAC Name

ethyl 2-[[2-(2-ethylphenoxy)acetyl]amino]-4-methyl-1,3-thiazole-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N2O4S/c1-4-12-8-6-7-9-13(12)23-10-14(20)19-17-18-11(3)15(24-17)16(21)22-5-2/h6-9H,4-5,10H2,1-3H3,(H,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OEZMHCBAYBZSFK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=CC=C1OCC(=O)NC2=NC(=C(S2)C(=O)OCC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.